Allyl 1H,1H,2H,2H-perfluorooctyl ether
Overview
Description
Synthesis Analysis
The synthesis of allyl ethers, including derivatives similar to Allyl 1H,1H,2H,2H-perfluorooctyl ether, often involves the allylation of acetals or alcohols. A notable method includes the chemoselective allylation of acetals using allyltrimethylsilane catalyzed by trimethylsilyl trifluoromethanesulfonate (TMS triflate) in ionic liquids, offering an environmentally friendlier alternative to traditional solvents (Herbert M. Zerth et al., 2003). Another versatile approach involves the use of allyl tetrahydropyranyl ether as a protecting reagent, which can be easily replaced by hydroxyls or thiols under mild conditions (B. Kumar et al., 2009).
Molecular Structure Analysis
The molecular structure of Allyl 1H,1H,2H,2H-perfluorooctyl ether is characterized by the presence of an ether linkage and a perfluorinated alkyl chain. This unique structure contributes to the molecule's stability and reactivity. The fluorine atoms confer high electronegativity and hydrophobicity, which significantly influence the compound's chemical behavior and interactions.
Chemical Reactions and Properties
Allyl ethers undergo various chemical reactions, including Claisen rearrangements, allylic substitutions, and reactions with active hydrogen compounds. For instance, the Claisen rearrangement of allyl phenyl ether to 2-allylphenol demonstrates the utility of ethers in organic synthesis, highlighting their potential in generating complex molecules (E. M. Sanford et al., 2009).
Scientific Research Applications
5. Hydrolysis Kinetics Study
- Application Summary: A study was conducted on the hydrolysis kinetics of methoxysilane coupling agents (MSCA), including 1H,1H,2H,2H-perfluorooctyltrimethoxysilane, in a HCl-catalyzed EtOH system .
- Methods of Application: The Fourier transform near infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model were successfully applied to study the hydrolysis kinetics .
- Results: The hydrolysis reactions were second-order reactions, the measured results were in good agreement with the theoretical kinetic equations in the primeval stage . Both temperature and acidity could promote the hydrolysis reactions .
6. Surface and Temperature Sensitive Nanotechnology Applications
- Application Summary: A study was conducted on high temperature thermal behavior of 1H,1H,2H,2H-Perfluorooctyl-trichlorosilane (FOTS) molecules self-assembled on titanium dioxide (TiO2) nanoparticles .
- Methods of Application: Advanced microscopy and spectroscopy techniques such as Scanning Electron Microscope (SEM), Dynamic Light Scattering (DLS), X-Ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) were used .
- Results: FOTS SAM on TiO2 is very stable up to 450°C and OTS on TiO2 is stable up to 250°C .
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-prop-2-enoxyoctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F13O/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVGUNIIVWJTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F13O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544062 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 1H,1H,2H,2H-perfluorooctyl ether | |
CAS RN |
103628-86-0 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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